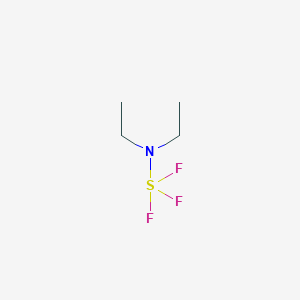
二乙氨基硫三氟化物
描述
Diethylaminosulfur trifluoride (DAST) is a versatile reagent used in organic synthesis, particularly known for its fluorinating properties. It has been employed in various chemical transformations, including the synthesis of fluorinated molecules, which are of significant interest due to their biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of diethylaminosulfur trifluoride itself is not detailed in the provided papers, but its application in the synthesis of other compounds is well-documented. For instance, DAST has been used to fluorinate steroidal compounds, leading to the formation of fluorinated steroids with high isomeric purity by manipulating experimental conditions . Additionally, it has been utilized in the synthesis of fluorinated nucleosides, which are important in the field of antiviral and anticancer research .
Molecular Structure Analysis
While the molecular structure of DAST is not explicitly discussed in the provided papers, its reactivity suggests that it is a stable compound capable of introducing fluorine atoms into other molecules. The structure of a degradation product from a steroidal synthesis was established by X-ray diffraction analysis, which underscores the importance of structural analysis in understanding the outcomes of reactions involving DAST .
Chemical Reactions Analysis
DAST has been shown to be a powerful reagent for introducing fluorine atoms into organic molecules. It has been used for the double thiolation of imidazo[1,2-α]pyridines , fluorination of alcohols and carbonyl compounds , and allylic fluorination of steroids . Furthermore, it has been applied in fluorinative Beckmann fragmentation of cyclic ketoximes and the fluorination of sugar moieties in nucleosides and methyl glycosides . The reaction of DAST with epoxides and diols has also been explored, leading to various fluorinated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAST are inferred from its reactivity and the conditions under which it is used. It is a nucleophilic fluorinating reagent that can react under mild conditions, suggesting it has a reasonable level of stability and reactivity that makes it suitable for laboratory synthesis . Its ability to act as a solvent-free reagent and in ionic liquids indicates versatility in different reaction environments.
科学研究应用
三氟甲基取代色酮的单氟化:
- DAST 已有效用于三氟甲基取代色酮的单氟化反应。该工艺采用温和且高效的方法,通过化学选择性反应合成氟化化合物(2-氟色酮),产率在 63% 至 81% 之间 (博纳科索等,2011)。
热稳定性和危险性:
- DAST 加热时会剧烈分解,如果处理不当会造成危险。它的分解分两步进行,最初形成四氟化硫和二(二乙氨基)二氟化硫,然后是较不稳定的二氟化物的剧烈放热分解 (梅西纳等,1989)。
氟化核苷的合成:
- DAST 已被用作碳水化合物部分氟化的核苷合成的氟化剂。这展示了其在修饰核苷方面的效用,核苷是遗传物质的基础 (赫德维恩等,1989)。
N-芳基-N-羟胺的氟化:
- DAST 已用于氟化 N-芳基-N-羟胺,用氟原子取代芳环对位上的羟基,从而获得高产率 (菊川等,1992)。
全氟烷基硫化反应:
- 三氟甲基二乙氨基硫二氟化物 (CF3-DAST) 是 DAST 的类似物,可有效对 α-亚甲基-β-酮酯和砜进行三氟甲基硫化,证明了 DAST 在有机合成中的多功能性 (赛达利穆等,2016)。
咪唑并[1,2-α]吡啶的双硫化试剂:
- 据报道,DAST 是一种新型的、经济高效的双硫化试剂,用于在温和条件下硫化一系列咪唑并[1,2-α]吡啶,将其应用扩展到氟化之外 (姜等,2021)。
氟化贝克曼片段化:
- DAST 促进环酮肟的氟化片段化,提供了一种产生氟化腈的途径。该方法突出了 DAST 在将氟引入有机化合物中的作用 (桐原等,2000)。
吡唑的脱水、环化和氟化:
- DAST 用于吡唑和吡唑啉的脱水、分子内环化和氟化,展示了其在有机合成中的多方面作用 (博纳科索等,2010)。
氟化苯甲酰胺神经阻滞剂的高效合成:
- DAST 在氟化苯甲酰胺的合成中发挥了至关重要的作用,展示了其在药物化学中的重要性 (穆克吉,1990)。
氟化的可回收溶剂:
- 研究表明,离子液体可用作 DAST 介导的醇和羰基化合物氟化的可回收溶剂,突出了 DAST 与绿色化学原理的兼容性 (Das 等,2007)。
安全和危害
未来方向
属性
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminosulfur trifluoride | |
CAS RN |
38078-09-0 | |
| Record name | (Diethylamino)sulfur trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethylamino)sulphur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

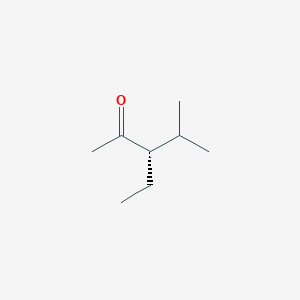
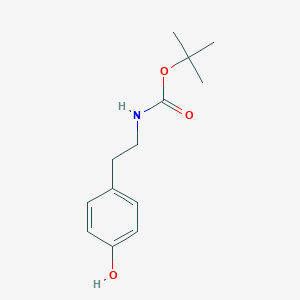
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
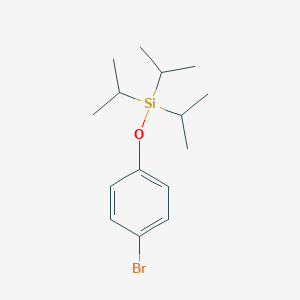
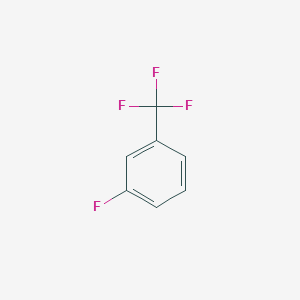
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
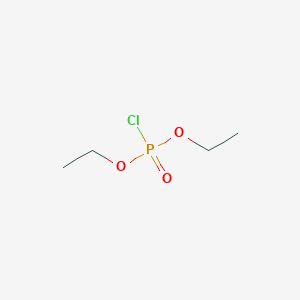

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
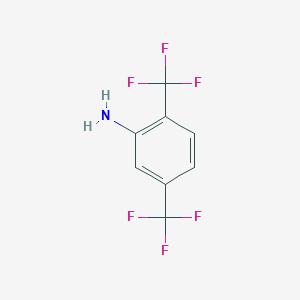
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
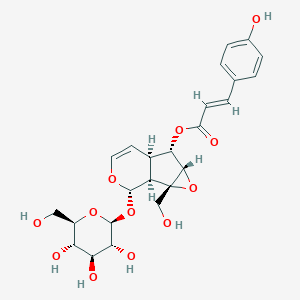
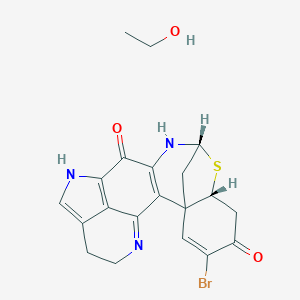
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)